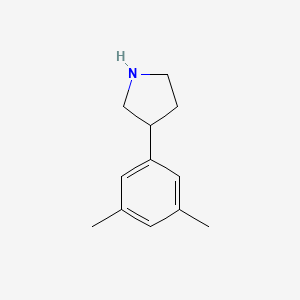

3-(3,5-Dimethylphenyl)pyrrolidine

Description

Contextualization of Pyrrolidine (B122466) Scaffolds in Modern Organic Synthesis

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a cornerstone of modern organic synthesis. researchgate.netfrontiersin.org This saturated scaffold is not merely a passive structural element; its non-planar, three-dimensional nature allows for the exploration of chemical space in ways that flat, aromatic systems cannot. nih.govresearchgate.net This feature is particularly advantageous in drug design, where specific spatial arrangements of functional groups are often required for optimal interaction with biological targets. nih.gov

Pyrrolidine and its derivatives are widely employed as ligands for transition metals, organocatalysts, and as chiral controllers in asymmetric synthesis. nih.gov The natural amino acid L-proline, which features a pyrrolidine ring, is a prominent example of a chiral building block and catalyst in stereoselective reactions. nih.gov The versatility of the pyrrolidine scaffold is further underscored by its presence in numerous natural products, including many alkaloids with significant biological activities. nih.govnih.gov Consequently, the development of new methods for the synthesis and functionalization of pyrrolidines remains an active and important area of chemical research. researchgate.net

Significance of Phenyl-Substituted Pyrrolidines as Building Blocks and Ligands

The introduction of a phenyl group onto the pyrrolidine ring gives rise to phenyl-substituted pyrrolidines, a class of compounds with enhanced utility as building blocks and ligands. The phenyl group can be readily modified with various substituents to fine-tune the electronic and steric properties of the molecule. This adaptability is crucial for applications in medicinal chemistry and materials science.

In the context of drug discovery, phenyl-substituted pyrrolidines are key components in a variety of therapeutic agents. For instance, they form the core of certain inhibitors of enzymes like Factor Xa, which is involved in the blood coagulation cascade. nih.gov The specific orientation of the phenyl group relative to the pyrrolidine ring can significantly influence the binding affinity and selectivity of these inhibitors. nih.gov Furthermore, the ability to introduce substituents onto the phenyl ring allows for the optimization of pharmacokinetic and pharmacodynamic properties.

Research Rationale and Scope for 3-(3,5-Dimethylphenyl)pyrrolidine

The specific compound, this compound, represents a targeted variation within the broader class of phenyl-substituted pyrrolidines. The rationale for investigating this particular molecule stems from its potential as a key intermediate in the synthesis of more complex and potentially bioactive compounds. The dimethylphenyl group offers a unique combination of steric bulk and lipophilicity that can influence molecular interactions.

Research into this compound is often driven by its role as a precursor in the development of novel therapeutic agents. For example, it has been identified as a building block in the synthesis of pyrrolidine derivatives designed as inhibitors of Factor XIa, another critical enzyme in the coagulation cascade. nih.gov The 3,5-dimethyl substitution pattern provides a specific structural motif that can be exploited to achieve desired binding characteristics with the target protein.

Overview of Current Research Landscape for Related Arylpyrrolidine Derivatives

The current research landscape for arylpyrrolidine derivatives is vibrant and diverse, with a strong emphasis on their application in medicinal chemistry. Scientists are actively exploring the synthesis and biological evaluation of a wide range of arylpyrrolidines with various substitution patterns on both the pyrrolidine ring and the aryl group.

Recent studies have focused on the development of arylpyrrolidine-based compounds as:

Anticancer agents: Certain arylpyrrolidine derivatives have shown promising antiproliferative activity against various cancer cell lines. nih.gov

Anticonvulsants: The pyrrolidine-2,5-dione scaffold, often bearing aryl substituents, is a key feature in a number of compounds with anticonvulsant properties. nih.gov

Enzyme inhibitors: As mentioned earlier, arylpyrrolidines are prominent in the design of inhibitors for enzymes such as Factor XIa and carbonic anhydrase. nih.govnih.gov

Receptor ligands: The specific stereochemistry of arylpyrrolidines can lead to potent and selective ligands for various receptors, including melanocortin receptors. nih.gov

The synthesis of these complex molecules often involves sophisticated chemical strategies, including asymmetric synthesis to control the stereochemistry of the pyrrolidine ring. mdpi.com The ongoing research in this area continues to expand the chemical toolbox available to medicinal chemists and materials scientists, paving the way for the discovery of new and improved functional molecules.

Properties

IUPAC Name |

3-(3,5-dimethylphenyl)pyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N/c1-9-5-10(2)7-12(6-9)11-3-4-13-8-11/h5-7,11,13H,3-4,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTMVNGMGSPDKIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C2CCNC2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 3,5 Dimethylphenyl Pyrrolidine and Its Stereoisomers

Retrosynthetic Analysis and Strategic Disconnections for the Pyrrolidine (B122466) Core

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. ias.ac.in This process involves breaking key chemical bonds, known as disconnections, which correspond to reliable forward synthetic reactions.

Approaches Targeting the Formation of the Pyrrolidine Ring

The central challenge in synthesizing 3-(3,5-Dimethylphenyl)pyrrolidine lies in the construction of the five-membered nitrogen-containing ring. Several retrosynthetic disconnections can be envisioned for the pyrrolidine core. A common strategy involves the formation of one of the carbon-nitrogen (C-N) bonds or a carbon-carbon (C-C) bond of the ring in the key ring-forming step.

One prevalent approach involves the cyclization of acyclic precursors. For instance, a disconnection of the N1-C2 or N1-C5 bond leads back to a linear amino alcohol, amino halide, or amino tosylate, which can undergo intramolecular cyclization. Another powerful strategy is the [3+2] cycloaddition reaction, where a three-atom component (like an azomethine ylide) reacts with a two-atom component (an alkene) to form the five-membered ring directly.

Strategies for Introducing the 3,5-Dimethylphenyl Moiety

The introduction of the 3,5-dimethylphenyl group at the C3 position of the pyrrolidine ring is a critical step that can be achieved at different stages of the synthesis.

Pre-cyclization Strategy: The aryl group can be incorporated into one of the acyclic precursors before the ring-forming step. For example, a linear precursor already containing the 3,5-dimethylphenyl moiety can be designed to undergo intramolecular cyclization. This approach offers the advantage of potentially simpler purification of the final product.

Post-cyclization Strategy: Alternatively, the 3,5-dimethylphenyl group can be introduced onto a pre-formed pyrrolidine or pyrroline ring. This can be achieved through various cross-coupling reactions. A notable example is the palladium-catalyzed hydroarylation of N-alkyl pyrrolines, which allows for the direct introduction of an aryl group. chemrxiv.orgresearchgate.netnih.gov This method provides a convergent approach to a variety of 3-arylpyrrolidines. The Mizoroki-Heck reaction is another powerful tool for the arylation of unsaturated heterocycles, although it can sometimes lead to mixtures of products. chemrxiv.org

Stereoselective Synthesis Approaches

The synthesis of specific stereoisomers of this compound requires the use of stereoselective methods. This is particularly important as the biological activity of chiral molecules is often dependent on their stereochemistry. Asymmetric catalysis, using either chiral organocatalysts or metal complexes with chiral ligands, has emerged as a powerful tool for the enantioselective synthesis of substituted pyrrolidines.

Asymmetric Catalysis in 3-Arylpyrrolidine Synthesis

Asymmetric catalysis offers an efficient way to generate enantioenriched pyrrolidines. These methods often involve the creation of the key stereocenter during the ring-forming step or in a subsequent functionalization.

Organocatalysis, the use of small organic molecules as catalysts, has become a cornerstone of asymmetric synthesis. rsc.orgmdpi.com For the synthesis of chiral 3-arylpyrrolidines, several organocatalytic strategies can be employed.

One common approach is the asymmetric Michael addition of a nucleophile to an α,β-unsaturated compound, which can set the stereocenter at the C3 position. For example, the conjugate addition of a nitromethane (B149229) equivalent to an enone, followed by reduction of the nitro group and reductive amination, can lead to the formation of the chiral pyrrolidine ring. Chiral amines, such as those derived from proline or cinchona alkaloids, are often effective catalysts for such transformations. rsc.org

Another powerful organocatalytic method is the asymmetric [3+2] cycloaddition of azomethine ylides with electron-deficient alkenes. rice.edu The use of a chiral catalyst, such as a chiral phosphoric acid or a chiral amine, can induce high levels of stereoselectivity in the cycloaddition reaction, leading to enantioenriched pyrrolidines.

Table 1: Examples of Organocatalytic Reactions for Pyrrolidine Synthesis

| Reaction Type | Catalyst Type | Key Transformation |

|---|---|---|

| Asymmetric Michael Addition | Chiral Amines (e.g., Proline derivatives) | Formation of a C-C bond with stereocontrol at the β-position. |

| Asymmetric [3+2] Cycloaddition | Chiral Phosphoric Acids or Diamines | Direct formation of the chiral pyrrolidine ring from an azomethine ylide and an alkene. |

Transition metal catalysis provides a versatile platform for the asymmetric synthesis of 3-arylpyrrolidines. nih.gov Chiral ligands coordinated to the metal center can effectively control the stereochemical outcome of the reaction.

A prominent example is the palladium-catalyzed asymmetric hydroarylation of pyrrolines. chemrxiv.orgresearchgate.netnih.gov By employing a chiral phosphine ligand, it is possible to achieve an enantioselective addition of the aryl group to the double bond, thereby creating the chiral center at C3.

Another important metal-catalyzed reaction is the asymmetric allylic alkylation. Intramolecular versions of this reaction, where a nitrogen nucleophile attacks a π-allyl metal complex, can be used to construct the chiral pyrrolidine ring with high enantioselectivity. Iridium-catalyzed allylic aminations have also been shown to be effective for the stereodivergent synthesis of substituted pyrrolidines. rsc.org

Furthermore, rhodium-catalyzed asymmetric hydrogenation of a suitable pyrrole precursor bearing the 3,5-dimethylphenyl substituent could be a viable route to obtain the chiral pyrrolidine. The choice of a chiral phosphine ligand, such as those from the DuPhos or BINAP families, would be crucial for achieving high enantioselectivity.

Table 2: Examples of Metal-Catalyzed Reactions for Pyrrolidine Synthesis

| Reaction Type | Metal Catalyst | Chiral Ligand Example | Key Transformation |

|---|---|---|---|

| Asymmetric Hydroarylation | Palladium | Chiral Phosphines (e.g., BINAP) | Enantioselective addition of an aryl group to a C=C double bond. |

| Asymmetric Allylic Amination | Iridium or Palladium | Chiral Phosphoramidites | Intramolecular cyclization to form the chiral pyrrolidine ring. |

| Asymmetric Hydrogenation | Rhodium or Ruthenium | Chiral Diphosphines (e.g., DuPhos) | Enantioselective reduction of a C=C double bond in a pyrrole or pyrroline precursor. |

Chiral Auxiliary-Based Synthetic Routes

Chiral auxiliaries are powerful tools in asymmetric synthesis, temporarily incorporated into a prochiral substrate to direct a stereoselective transformation. wikipedia.orgsigmaaldrich.com After the desired stereocenter is set, the auxiliary is cleaved and can often be recovered for reuse. Evans oxazolidinones are among the most successful and widely used chiral auxiliaries for stereoselective alkylation and aldol (B89426) reactions. wikipedia.orgyoutube.com

In a general approach to a 3-aryl-pyrrolidine, an oxazolidinone auxiliary, derived from a readily available chiral amino alcohol, is first acylated with an appropriate α,β-unsaturated carbonyl compound. The subsequent conjugate addition of an organometallic reagent, such as a Grignard or organocuprate reagent derived from 3,5-dimethylbromobenzene, is directed by the steric bulk of the auxiliary. This step establishes the crucial stereocenter at the β-position. The auxiliary then facilitates a subsequent cyclization step, often after modification of the carbonyl group, to form the pyrrolidine ring.

A representative, though generalized, sequence is as follows:

Acylation: A chiral oxazolidinone is acylated with a suitable substrate like 4-halobut-2-enoyl chloride to form an N-enoyl oxazolidinone.

Conjugate Addition: Reaction with a 3,5-dimethylphenyl organometallic reagent (e.g., (3,5-(CH₃)₂C₆H₃)₂CuLi) introduces the dimethylphenyl group at the β-position (what will become C3 of the pyrrolidine) with high diastereoselectivity, controlled by the chiral auxiliary.

Functional Group Manipulation and Cyclization: The terminal halide is converted to a leaving group suitable for intramolecular nucleophilic substitution by the nitrogen atom after reduction of the carbonyl group and subsequent activation.

Auxiliary Removal: The final step involves the cleavage of the chiral auxiliary, typically under reductive or hydrolytic conditions, to yield the enantiomerically enriched this compound. santiago-lab.com

The specific substituents on the oxazolidinone (e.g., at the 4 and 5 positions) sterically direct the incoming nucleophile to one face of the molecule, thereby controlling the absolute configuration of the newly formed stereocenter. wikipedia.org

Diastereoselective Cyclization Reactions

Diastereoselective cyclization reactions are effective for constructing the pyrrolidine ring from acyclic precursors that already contain one or more stereocenters. These methods rely on the existing chirality to influence the stereochemical outcome of the ring-closing step.

One such strategy is the intramolecular aminooxygenation of alkenes. nih.govnih.gov In this approach, an acyclic N-alkenyl sulfonamide precursor containing the 3,5-dimethylphenyl moiety is synthesized. The key cyclization step is promoted by a metal catalyst, such as a copper(II) salt. The reaction proceeds via an intramolecular attack of the nitrogen atom onto the double bond, with the stereochemistry being directed by the substituents on the alkenyl chain. For the synthesis of a 3-substituted pyrrolidine, a γ-substituted pentenyl sulfonamide would be the logical precursor. Studies on similar systems have shown that γ-substituted substrates typically favor the formation of 2,3-trans pyrrolidine products with moderate diastereoselectivity. nih.gov

Another approach involves the hydrozirconation-cyclization of chiral N-allyl oxazolidines. acs.org This method constructs the pyrrolidine ring through a tandem sequence mediated by a Lewis acid, where the stereochemistry of the final product is controlled by the chiral oxazolidine derived from an amino alcohol.

Table 1: Representative Diastereoselective Cyclization Strategies for Pyrrolidine Synthesis

| Method | Precursor Type | Key Reagents | Typical Stereoselectivity | Reference |

| Copper-Promoted Aminooxygenation | γ-Substituted 4-Pentenyl Sulfonamide | Cu(II) Salts | Moderate (trans favored) | nih.govnih.gov |

| Hydrozirconation-Mediated Cyclization | Chiral N-Allyl Oxazolidine | Cp₂ZrHCl, Lewis Acid | Good to Excellent | acs.org |

| Nitrone/Cyclopropane Cycloaddition | Nitrone and Cyclopropane | Lewis Acid | Diastereoselective | nih.gov |

| Palladium-Catalyzed Dearomative Arylation/Cyclization | Substituted Tryptamines | Palladium Catalyst | Good Diastereoselectivity | researchgate.net |

Resolution Techniques for Enantiomeric Separation

When a stereoselective synthesis is not employed, this compound can be synthesized as a racemic mixture. The separation of this mixture into its constituent enantiomers is then achieved through chiral resolution. A common and industrially viable method is the formation of diastereomeric salts. researchgate.net This involves reacting the racemic amine with a single enantiomer of a chiral acid, known as a resolving agent. The resulting salts are diastereomers and possess different physical properties, most importantly, different solubilities in a given solvent.

This difference allows for their separation by fractional crystallization. One diastereomeric salt will preferentially crystallize from the solution, leaving the other enriched in the mother liquor. After separation, the desired enantiomer of the amine is liberated from the salt by treatment with a base.

Key factors for successful resolution include the choice of resolving agent and the crystallization solvent.

Table 2: Common Chiral Resolving Agents for Amines

| Resolving Agent | Acid Type |

| Tartaric Acid | Dicarboxylic Acid |

| Mandelic Acid | α-Hydroxy Acid |

| Camphorsulfonic Acid | Sulfonic Acid |

| Malic Acid | α-Hydroxy Dicarboxylic Acid |

| 2-Methoxy-2-phenylacetic acid | α-Methoxy Acid |

A significant drawback of classical resolution is that the theoretical maximum yield for the desired enantiomer is only 50%. To overcome this limitation, recyclable resolution processes are employed. These processes typically involve the resolution step followed by the racemization of the undesired enantiomer, which can then be recycled back into the resolution process. nih.gov

Multicomponent Reaction (MCR) Strategies for Pyrrolidine Core Formation

Multicomponent reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single operation to form a product that contains portions of all the starting materials. nih.govmdpi.com These reactions are highly efficient and atom-economical, making them attractive for building complex molecular scaffolds like the pyrrolidine ring.

The [3+2] dipolar cycloaddition is one of the most versatile methods for synthesizing five-membered heterocyclic rings, including pyrrolidines. mdpi.comtandfonline.comrsc.org The most common variant for pyrrolidine synthesis involves the reaction of an azomethine ylide (a 1,3-dipole) with a dipolarophile (typically an alkene or alkyne). nih.gov

To synthesize this compound, an azomethine ylide is generated in situ and reacted with a suitable dipolarophile, 3,5-dimethylstyrene. The azomethine ylide can be generated through various methods, such as the thermal ring-opening of an aziridine or the condensation of an α-amino acid with an aldehyde followed by decarboxylation. mdpi.com

The reaction proceeds as follows:

Ylide Generation: An α-amino acid (like sarcosine) reacts with an aldehyde (e.g., formaldehyde) to form an intermediate that readily loses carbon dioxide to generate a non-stabilized azomethine ylide.

Cycloaddition: The generated ylide rapidly undergoes a [3+2] cycloaddition with 3,5-dimethylstyrene. The regioselectivity of the addition determines the substitution pattern on the resulting pyrrolidine ring.

Stereoselectivity: The reaction can generate multiple stereocenters simultaneously. Asymmetric versions of this reaction often employ chiral metal catalysts to control the facial selectivity of the cycloaddition, leading to enantiomerically enriched products. rsc.orgnih.gov

Table 3: Overview of [3+2] Cycloaddition for Pyrrolidine Synthesis

| Ylide Source | Dipolarophile | Catalyst/Conditions | Key Features | References |

| Isatin + Sarcosine | Chalcones | Reflux in Methanol | Forms spirooxindole pyrrolidines | tandfonline.com |

| α-Amino Acid + Aldehyde | Olefinic Oxindoles | Thermal, Decarboxylative | Access to non-stabilized ylides | nih.gov |

| Iminoesters | N-tert-Butanesulfinylazadienes | Ag₂CO₃ | Highly diastereoselective, four stereocenters | nih.govacs.org |

| Cyclic Amines + Aldehydes | Alkenes | Acid catalysis | Regio- and diastereoselective | nih.govrsc.org |

Cascade reactions, where a single synthetic operation triggers a sequence of bond-forming events, offer a highly efficient route to complex molecules from simple precursors. nih.govacs.org The nitro-Mannich/hydroamination cascade is a powerful strategy for the enantioselective synthesis of highly substituted pyrrolidines. rsc.orgnih.gov

This one-pot process typically combines organocatalysis and metal catalysis to construct the pyrrolidine ring with excellent stereocontrol. nih.gov While generally used for synthesizing trisubstituted pyrrolidines, the principles can be adapted for structures like this compound.

The key steps in the cascade are:

Organocatalytic Nitro-Mannich Reaction: A nitroalkane adds to an imine in a reaction catalyzed by a chiral bifunctional organocatalyst (e.g., a thiourea-based catalyst). This step forms the C2-C3 bond of the future pyrrolidine ring and sets the first stereocenter(s). For the target compound, an imine and a nitro-allene could be envisioned as starting materials.

Metal-Catalyzed Hydroamination: The intermediate from the nitro-Mannich reaction contains both a nucleophilic nitrogen and an allene functional group. A gold catalyst then promotes an intramolecular hydroamination, where the nitrogen attacks the allene to close the five-membered ring. nih.govacs.org

This combined catalytic system allows for the rapid assembly of the pyrrolidine core in good yields with high levels of diastereo- and enantioselectivity. nih.govnih.gov The reaction tolerates a variety of substituents on the aromatic ring of the imine precursor, suggesting its applicability to substrates bearing the 3,5-dimethylphenyl group. acs.org

Palladium-Catalyzed Synthetic Routes

Palladium catalysis has become an indispensable tool in modern organic synthesis, offering powerful methods for the formation of carbon-carbon bonds. For the synthesis of this compound, palladium-catalyzed hydroarylation and cross-coupling reactions represent two of the most prominent and effective strategies.

Hydroarylation Reactions of Pyrrolines

A direct and efficient method for the synthesis of 3-aryl pyrrolidines involves the palladium-catalyzed hydroarylation of pyrrolines. researchgate.netnih.gov This transformation constitutes a formal addition of an aryl group and a hydrogen atom across the double bond of the pyrroline ring. Research has shown that N-alkyl pyrrolines are particularly suitable substrates for this reaction, leading to the desired saturated 3-aryl pyrrolidine products. researchgate.netchemrxiv.org In contrast, N-acyl pyrrolines tend to undergo Mizoroki-Heck-type reactions, resulting in arylated pyrroline products rather than the fully saturated pyrrolidine ring. chemrxiv.orgx-mol.com

The reaction typically proceeds by reacting an N-alkyl-Δ²- or N-alkyl-Δ³-pyrroline with an aryl halide or its equivalent, such as 1-bromo-3,5-dimethylbenzene, in the presence of a palladium catalyst system. This process provides a direct route to drug-like molecules from readily available starting materials. researchgate.netnih.gov The substrate scope is generally broad, allowing for the synthesis of a diverse range of 3-aryl pyrrolidines. x-mol.com

Table 1: Representative Palladium-Catalyzed Hydroarylation for 3-Aryl Pyrrolidine Synthesis

| Catalyst System | Pyrroline Substrate | Arylating Agent | Product | Key Features |

|---|---|---|---|---|

| Palladium(II) acetate / Ligand | N-Alkyl Pyrroline | Aryl Halide | 3-Aryl Pyrrolidine | Direct C-C bond formation; High atom economy |

Note: This table is illustrative of the general reaction scheme.

Cross-Coupling Methodologies for Arylation

Cross-coupling reactions, such as the Suzuki-Miyaura reaction, offer a versatile and widely used alternative for constructing the C-C bond between the pyrrolidine ring and the 3,5-dimethylphenyl group. nih.gov This approach involves the coupling of a pre-functionalized pyrrolidine derivative with an organometallic reagent.

For the synthesis of this compound, a typical strategy would involve a protected pyrrolidine bearing a leaving group (e.g., a bromine atom or a triflate group) at the 3-position. This substrate is then reacted with (3,5-dimethylphenyl)boronic acid in the presence of a palladium catalyst and a base. rsc.org This methodology is highly reliable and benefits from the commercial availability of a vast array of boronic acids. nih.gov The development of specialized phosphine ligands has further expanded the scope and efficiency of these reactions, enabling the coupling of even sterically hindered partners. rsc.org

Table 2: Representative Suzuki-Miyaura Cross-Coupling for 3-Aryl Pyrrolidine Synthesis

| Catalyst System | Pyrrolidine Substrate | Coupling Partner | Product | Key Features |

|---|---|---|---|---|

| Pd(OAc)₂ / Phosphine Ligand | N-Boc-3-bromopyrrolidine | (3,5-Dimethylphenyl)boronic acid | N-Boc-3-(3,5-Dimethylphenyl)pyrrolidine | Modular approach; Wide availability of coupling partners |

Note: This table is illustrative of the general reaction scheme.

Green Chemistry Principles in Synthetic Route Design and Optimization

The integration of green chemistry principles is crucial for developing sustainable and environmentally responsible synthetic processes in the pharmaceutical and chemical industries. nih.govbeilstein-journals.org Key metrics such as atom economy and E-factor, along with the choice of solvents, are critical considerations in the design of synthetic routes for compounds like this compound. nih.gov

Atom Economy and E-Factor Considerations

Atom economy is a measure of the efficiency of a chemical reaction, calculating the proportion of reactant atoms that are incorporated into the desired product. primescholars.com An ideal reaction has 100% atom economy, where all reactant atoms are found in the final product. sescollege.ac.in The E-factor (environmental factor) offers another metric, defined as the ratio of the mass of waste generated to the mass of the desired product. chembam.com

Palladium-catalyzed hydroarylation reactions are inherently more atom-economical than cross-coupling reactions. sescollege.ac.in As an addition reaction, hydroarylation incorporates the majority of the atoms from both the pyrroline and the arylating agent into the final product, generating minimal stoichiometric byproducts.

In contrast, Suzuki-Miyaura cross-coupling reactions exhibit lower atom economy. primescholars.com This is because they generate stoichiometric byproducts from the leaving group on the pyrrolidine substrate and the boronic acid coupling partner (e.g., salts and boric acid derivatives), which contribute to the waste stream and a higher E-factor.

Table 3: Atom Economy Comparison of Synthetic Routes

| Synthetic Route | General Equation | Theoretical Atom Economy | Common Byproducts |

|---|---|---|---|

| Hydroarylation | Pyrroline + Aryl-H → 3-Aryl Pyrrolidine | High | Minimal catalyst-related waste |

Solvent-Free or Environmentally Benign Solvent Conditions

Solvents constitute a significant portion of the waste generated in chemical synthesis and are a primary target for green chemistry innovations. jddhs.com The ideal scenario is to perform reactions under solvent-free conditions, which can be achieved through grinding or fusion methods, although this is not always feasible for complex catalytic reactions. ekb.eg

When solvents are necessary, the focus shifts to using environmentally benign options. Water is an excellent green solvent, but the low solubility of many organic substrates can be a limitation. Other preferred solvents include ethanol, isopropanol, and certain bio-based solvents. The development of catalytic systems that are effective in these green solvents is an active area of research. For instance, tandem palladium-catalyzed reactions have been developed that can proceed in greener solvents like ethanol or even water, significantly reducing the environmental impact of the synthesis. wisdomlib.org The choice of solvent must be carefully optimized for each specific synthetic transformation to ensure high reaction rates, selectivity, and ease of product purification. unibo.it

Comparative Analysis of Synthetic Efficiencies, Stereoselectivities, and Scalability

A comprehensive comparison of the hydroarylation and cross-coupling routes is essential for selecting the most appropriate method for synthesizing this compound, taking into account yield, stereochemical control, and practicality for large-scale production.

Stereoselectivity: The synthesis of specific stereoisomers of this compound is a critical consideration. Asymmetric hydroarylation, using chiral ligands on the palladium catalyst, can potentially establish the stereocenter at the 3-position directly from an achiral pyrroline substrate. In contrast, the stereoselectivity of a cross-coupling reaction depends on the stereochemistry of the starting pyrrolidine derivative. If an enantiomerically pure 3-substituted pyrrolidine is used, the cross-coupling reaction typically proceeds with retention of configuration, preserving the stereochemical integrity of the starting material.

Scalability: For industrial applications, scalability is a paramount concern. Hydroarylation reactions, being addition reactions, can be more streamlined and generate less waste, which is advantageous for large-scale synthesis. However, challenges may arise with catalyst stability, turnover number, and the need for high pressures or temperatures. Cross-coupling reactions are well-established and widely used in industrial settings. The primary challenges for scalability include the cost and availability of the palladium catalyst and ligands, the need to remove stoichiometric byproducts during workup and purification, and the management of potentially toxic boron-containing waste streams.

| Key Advantage | Step economy | Modularity and predictability |

Chemical Reactivity and Derivatization of 3 3,5 Dimethylphenyl Pyrrolidine

Functionalization at the Pyrrolidine (B122466) Nitrogen Atom

The secondary amine of the pyrrolidine ring is a nucleophilic center, readily participating in a variety of reactions to form new covalent bonds.

Acylation, Alkylation, and Sulfonylation Reactions

The nitrogen atom of the pyrrolidine ring can be readily acylated, alkylated, and sulfonylated. These reactions are fundamental for introducing a wide range of functional groups, thereby modifying the compound's steric and electronic properties. For instance, N-acylation with various acyl chlorides or anhydrides in the presence of a base yields the corresponding amides. Alkylation, typically achieved with alkyl halides, introduces alkyl substituents onto the nitrogen. Sulfonylation with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in a basic medium, results in the formation of sulfonamides. These derivatizations are crucial in medicinal chemistry for creating libraries of compounds for structure-activity relationship (SAR) studies. For example, replacing a dibutylaminoacetamide group with a diphenylmethylaminoacetamide group in a related pyrrolidine series led to a complete reversal of receptor specificity in endothelin antagonists. nih.gov

Formation of Amides and Carboxamides

The formation of amides and carboxamides is a common transformation involving the pyrrolidine nitrogen. This can be achieved by reacting 3-(3,5-dimethylphenyl)pyrrolidine with carboxylic acids or their activated derivatives. A combination of triphenylphosphine (B44618) (PPh3) and iodine (I2) has been shown to be an effective system for converting a range of carboxylic acids into secondary and tertiary amides. nih.gov This method provides a straightforward route to a diverse array of N-substituted pyrrolidine amides. The resulting amide bond is a stable functional group found in many biologically active molecules.

Transformations of the Pyrrolidine Ring

The pyrrolidine ring, while generally stable, can be induced to undergo specific transformations that alter its core structure.

Skeletal Remodeling via C-N Bond Cleavage and Rearrangements

While challenging, the cleavage of the inert C-N bonds within the unstrained pyrrolidine ring can be achieved through modern synthetic methods. A combination of a Lewis acid and photoredox catalysis can facilitate the reductive cleavage of the C-N bond in N-benzoyl pyrrolidines. nih.gov This process involves a single-electron transfer to the amide, leading to site-selective cleavage at the C2-N bond. nih.gov Such skeletal remodeling strategies allow for the conversion of the pyrrolidine framework into other cyclic amines through ring contraction or expansion, or even into carbocycles, thereby accessing novel chemical structures. nih.gov

Reductive and Oxidative Transformations

The pyrrolidine ring can be subjected to both reductive and oxidative transformations. Iridium-catalyzed reductive generation of azomethine ylides from amide and lactam precursors, followed by [3+2] dipolar cycloaddition reactions, provides a versatile route to highly substituted and structurally complex pyrrolidines. nih.govunife.it This method allows for the construction of the five-membered ring with control over stereochemistry. nih.govunife.it Conversely, oxidative transformations can also be employed. For instance, the oxidation of a dihydropyrrolidine ring, formed from a cycloaddition reaction, using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) can lead to the formation of the corresponding pyrrole. nih.govunife.it

Reactivity of the 3,5-Dimethylphenyl Moiety

The 3,5-dimethylphenyl group, while generally less reactive than the pyrrolidine nitrogen, can still participate in electrophilic aromatic substitution reactions. The two methyl groups are ortho-, para-directing activators, though their meta-relationship to each other and to the point of attachment to the pyrrolidine ring influences the regioselectivity of such reactions. Friedel-Crafts acylation or alkylation, nitration, and halogenation are possible under appropriate conditions, allowing for further functionalization of the aromatic ring. However, the steric hindrance provided by the pyrrolidine ring and the two methyl groups can affect the accessibility of the aromatic positions to incoming electrophiles.

Electrophilic Aromatic Substitution Reactions

The phenyl group of this compound is activated towards electrophilic aromatic substitution (EAS). This heightened reactivity is due to the presence of three electron-donating groups: two methyl groups and the C3-linked pyrrolidinyl substituent. libretexts.orguci.edulibretexts.org All three are considered activating groups that direct incoming electrophiles to the ortho and para positions. libretexts.orglibretexts.orgyoutube.com

The directing effects of the existing substituents on the aromatic ring are additive. The two methyl groups at positions 3 and 5 strongly activate the ortho positions (2, 4, and 6) and the para position (which is occupied by the pyrrolidine ring). The C3-pyrrolidinyl group, being an alkyl substituent on the ring, is also an ortho, para-director. Therefore, electrophilic attack is strongly favored at the positions ortho and para to the pyrrolidinyl group, which are positions 2, 4, and 6 of the phenyl ring.

Given that positions 3 and 5 are already substituted with methyl groups, the most likely sites for electrophilic attack are the 2, 4, and 6 positions. Steric hindrance from the adjacent methyl groups and the bulky pyrrolidine ring may influence the regioselectivity, often favoring the less hindered para-position (position 4 relative to the pyrrolidine). plymouth.ac.uk However, a mixture of ortho and para substituted products is generally expected. plymouth.ac.uk

Illustrative examples of potential electrophilic aromatic substitution reactions on this compound are presented in the table below.

Illustrative Electrophilic Aromatic Substitution Reactions

| Reaction | Electrophile | Reagents & Conditions | Expected Major Product(s) |

|---|---|---|---|

| Nitration | NO₂+ | HNO₃, H₂SO₄ | 3-(4-Nitro-3,5-dimethylphenyl)pyrrolidine and 3-(2-Nitro-3,5-dimethylphenyl)pyrrolidine |

| Halogenation | Br⁺ | Br₂, FeBr₃ | 3-(4-Bromo-3,5-dimethylphenyl)pyrrolidine and 3-(2-Bromo-3,5-dimethylphenyl)pyrrolidine |

| Friedel-Crafts Acylation | RCO⁺ | RCOCl, AlCl₃ | 3-(4-Acyl-3,5-dimethylphenyl)pyrrolidine |

Metal-Catalyzed Coupling Reactions at Aromatic Positions

The derivatized products from electrophilic aromatic substitution, particularly the aryl halides, are valuable precursors for metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. wikipedia.orgorganic-chemistry.org

For instance, a halogenated derivative such as 3-(4-Bromo-3,5-dimethylphenyl)pyrrolidine could serve as a substrate in Suzuki-Miyaura, Stille, and Buchwald-Hartwig amination reactions. These transformations would allow for the introduction of a wide variety of substituents onto the aromatic ring, further diversifying the chemical space around the core scaffold.

Suzuki-Miyaura Coupling: This reaction would involve the palladium-catalyzed coupling of the aryl bromide derivative with a boronic acid or boronic ester. lookchem.commdpi.comnih.gov This is a versatile method for forming biaryl compounds or introducing alkyl, alkenyl, or alkynyl groups.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of a C-N bond between an aryl halide and an amine. wikipedia.orgresearchgate.netnih.gov This would allow for the synthesis of a variety of N-arylated derivatives of this compound.

The table below illustrates potential metal-catalyzed coupling reactions starting from a halogenated derivative of this compound.

Illustrative Metal-Catalyzed Coupling Reactions of 3-(4-Bromo-3,5-dimethylphenyl)pyrrolidine

| Reaction Name | Coupling Partner | Catalyst/Ligand System | Expected Product |

|---|---|---|---|

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | 3-(3,5-Dimethyl-[1,1'-biphenyl]-4-yl)pyrrolidine |

| Buchwald-Hartwig | Aniline | Pd₂(dba)₃, Ligand (e.g., XPhos), Base (e.g., NaOtBu) | N-Phenyl-4-(pyrrolidin-3-yl)-2,6-dimethylaniline |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | 3-(3,5-Dimethyl-4-(phenylethynyl)phenyl)pyrrolidine |

Stereochemical Transformations and Epimerization Studies

The this compound molecule possesses a stereocenter at the C3 position of the pyrrolidine ring. The stereochemical stability of this center is a crucial aspect of its chemistry, particularly if the compound is to be used in applications where a specific stereoisomer is required.

Epimerization, the change in configuration at one of several stereocenters in a molecule, could potentially occur at the C3 position under certain reaction conditions. This would be particularly relevant in acidic or basic media, or at elevated temperatures. The mechanism of epimerization would likely involve the reversible formation of a planar or near-planar intermediate, such as an enamine or an iminium ion, which would allow for the loss of stereochemical information.

Further research would be necessary to determine the precise conditions under which epimerization of this compound occurs and to develop methods to control or prevent it.

Exploration of Novel Reaction Pathways and Mechanisms

The unique structure of this compound offers opportunities for the exploration of novel reaction pathways.

C-H Activation: A particularly promising area is the transition metal-catalyzed C-H activation of the aromatic ring. hbni.ac.inrsc.orgyoutube.com The ortho-methyl groups on the phenyl ring could direct a metal catalyst to the C-H bonds at the 2, 4, or 6 positions, allowing for direct functionalization without the need for pre-installed activating or directing groups. This approach offers a more atom-economical and efficient route to a variety of derivatives.

Novel Cycloaddition Reactions: The pyrrolidine ring itself can participate in various transformations. For instance, the nitrogen atom can be involved in the formation of azomethine ylides, which can then undergo 1,3-dipolar cycloaddition reactions with various dipolarophiles to construct more complex heterocyclic systems. researchgate.net

Ring-Expansion/Rearrangement Reactions: Under specific oxidative conditions, nitrogen insertion into the pyrrolidine ring to form a cyclic hydrazone has been reported for related systems. acs.org This type of transformation could open up pathways to novel six-membered heterocyclic derivatives.

These exploratory areas highlight the potential of this compound as a versatile building block for the synthesis of novel and complex molecules with potential applications in various fields of chemistry.

Computational and Theoretical Investigations of 3 3,5 Dimethylphenyl Pyrrolidine

Conformational Analysis and Potential Energy Surfaces

The conformational landscape of 3-(3,5-Dimethylphenyl)pyrrolidine is primarily defined by the puckering of the pyrrolidine (B122466) ring and the rotational orientation of the 3,5-dimethylphenyl substituent. Understanding these conformational preferences is key to elucidating the molecule's three-dimensional structure and its interactions.

Influence of Substituents on Pyrrolidine Ring Conformation

The pyrrolidine ring is not planar and typically adopts puckered conformations to relieve ring strain. The two most common puckering modes are the "envelope" (or C_s symmetry) and "twist" (or C_2 symmetry) conformations. In substituted pyrrolidines, the nature and position of the substituent significantly influence the preferred conformation. For 3-substituted pyrrolidines, the substituent can adopt either an axial or an equatorial position.

The 3,5-dimethylphenyl group is a sterically demanding substituent. Due to its bulk, it is expected to predominantly occupy the equatorial position on the pyrrolidine ring to minimize steric hindrance. This preference for the equatorial position would, in turn, influence the puckering of the five-membered ring. Computational studies on similar 3-arylpyrrolidines suggest that the presence of a bulky aryl group at the C3 position can flatten the ring to some extent, but a distinct puckered conformation is generally maintained. The two methyl groups on the phenyl ring further increase the steric bulk, reinforcing the preference for an equatorial arrangement.

Aromatic Ring Rotational Barriers

The rotation of the 3,5-dimethylphenyl group around the C3-C(aryl) bond is another critical conformational parameter. This rotation is associated with an energy barrier, the magnitude of which is determined by steric and electronic factors. The rotation is expected to be hindered by steric clashes between the ortho-hydrogens of the phenyl ring and the hydrogens on the C2 and C4 positions of the pyrrolidine ring.

Table 1: Expected Conformational Preferences of this compound

| Conformational Parameter | Preferred Orientation/Conformation | Rationale |

| Pyrrolidine Ring Pucker | Envelope or Twist | To relieve ring strain. |

| 3,5-Dimethylphenyl Group Position | Equatorial | To minimize steric hindrance from the bulky substituent. |

| Aromatic Ring Rotation | Hindered | Due to steric interactions between the aryl and pyrrolidine rings. |

Electronic Structure Analysis

The electronic structure of this compound dictates its reactivity and intermolecular interaction patterns. Key aspects of its electronic nature can be understood through Frontier Molecular Orbital (FMO) theory and Molecular Electrostatic Potential (MEP) mapping.

Frontier Molecular Orbital (FMO) Theory and Reactivity Predictions

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of molecules. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are crucial in determining how a molecule will interact with other chemical species.

For this compound, the HOMO is expected to be localized primarily on the electron-rich 3,5-dimethylphenyl ring and the nitrogen atom of the pyrrolidine ring. The nitrogen lone pair contributes significantly to the HOMO, making it a potential site for electrophilic attack. The dimethyl substitution on the phenyl ring, being electron-donating, further increases the energy of the HOMO, enhancing the nucleophilicity of the aromatic ring.

The LUMO, on the other hand, is likely to be distributed over the aromatic ring, representing the region where the molecule can accept electron density. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity. While precise energy values require specific quantum chemical calculations, the electron-donating nature of the dimethylphenyl group is expected to raise the HOMO energy, likely leading to a smaller HOMO-LUMO gap compared to an unsubstituted 3-phenylpyrrolidine.

Table 2: Predicted Frontier Molecular Orbital Characteristics and Reactivity

| Orbital/Parameter | Predicted Location/Effect | Implication for Reactivity |

| HOMO | Localized on the 3,5-dimethylphenyl ring and the pyrrolidine nitrogen. | The molecule is likely to act as a nucleophile, with reactions occurring at the nitrogen or the aromatic ring. |

| LUMO | Distributed over the aromatic ring. | The aromatic ring is the likely site for nucleophilic attack if the molecule were to act as an electrophile. |

| HOMO-LUMO Gap | Relatively small. | Indicates a higher propensity for chemical reactions compared to less substituted analogs. |

Charge Distribution and Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting sites of electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

For this compound, the MEP map is expected to show a region of significant negative potential around the nitrogen atom due to its lone pair of electrons. This confirms the nitrogen as a primary site for protonation and interaction with electrophiles. The 3,5-dimethylphenyl ring is also anticipated to exhibit a negative electrostatic potential, making it susceptible to electrophilic aromatic substitution. The electron-donating methyl groups enhance the electron density of the aromatic ring, making it more nucleophilic than an unsubstituted phenyl ring. Conversely, the hydrogen atoms attached to the nitrogen and carbon atoms will exhibit positive electrostatic potentials.

Quantum Chemical Calculations

Detailed understanding of the properties of this compound can be achieved through various quantum chemical calculation methods. These methods can provide precise data on molecular geometry, conformational energies, vibrational frequencies, and electronic properties.

Commonly employed quantum chemical methods include Density Functional Theory (DFT) and ab initio methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2). The choice of the method and the basis set is crucial for obtaining accurate results. For a molecule of this size, DFT methods, such as B3LYP with a basis set like 6-31G(d,p), often provide a good balance between accuracy and computational cost for geometry optimization and electronic property calculations. researchgate.netchemrxiv.org

Such calculations would be instrumental in:

Confirming the most stable conformer: By calculating the relative energies of different puckered and rotational isomers.

Quantifying the rotational barrier: By mapping the potential energy surface as a function of the dihedral angle of the C3-C(aryl) bond.

Determining FMO energies: Providing precise values for the HOMO and LUMO energies and the HOMO-LUMO gap.

Generating accurate MEP maps: To visualize the charge distribution and predict reactive sites with high confidence.

Although specific published computational studies for this compound are scarce, the principles of computational chemistry allow for robust predictions based on the known behavior of its constituent parts—the pyrrolidine ring and the 3,5-dimethylphenyl group. These theoretical investigations are invaluable for guiding synthetic efforts and for the rational design of new molecules with desired properties.

Density Functional Theory (DFT) Studies on Geometry and Energetics

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of molecules. It is frequently employed to determine optimized molecular geometries, energies, and other physical and chemical properties.

In studies of molecules structurally related to this compound, such as (3-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid, DFT calculations have been successfully used to optimize the molecular structure. researchgate.net These theoretical calculations are often compared with experimental data from X-ray diffraction to validate the computational model. The results typically show a high degree of consistency between the DFT-optimized geometry and the crystal structure determined experimentally, confirming the accuracy of the theoretical approach. researchgate.net

DFT is also utilized to analyze the molecular electrostatic potential (MEP), which illustrates the charge distribution and helps identify sites susceptible to electrophilic and nucleophilic attack. researchgate.net Furthermore, calculations of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are standard. The energy gap between HOMO and LUMO is a crucial indicator of a molecule's chemical reactivity and kinetic stability. mdpi.comnih.gov For instance, in a study on a pyrimidine-trione derivative, the HOMO-LUMO energy gap was calculated to be 5.25 eV, providing insight into its electronic properties. mdpi.com

Table 1: Illustrative Data from DFT Analysis of a Related Pyrimidine (B1678525) Derivative This table is based on data for 1,3-Dimethyl-5-propionylpyrimidine-2,4,6(1H,3H,5H)-trione and illustrates the type of data generated in DFT studies.

| Parameter | Value (Hartree) | Value (eV) |

| HOMO Energy | -0.27649 | -7.52 |

| LUMO Energy | -0.08185 | -2.23 |

| Energy Gap (ΔE) | 0.19464 | 5.29 |

| Data sourced from theoretical calculations using the B3LYP/6-311++G(d,p) basis set. mdpi.com |

Ab Initio and Semi-Empirical Methods

Beyond DFT, other computational methods like ab initio and semi-empirical calculations play significant roles in molecular modeling. nih.gov

Ab Initio Methods: These methods compute molecular properties from first principles, without using experimental data for parametrization. libretexts.org They are highly accurate but computationally demanding, making them most suitable for smaller molecular systems. researchgate.net As computational power increases, their application to larger and more complex molecules continues to grow. researchgate.net

Semi-Empirical Methods: These methods are based on the same foundational Hartree-Fock formalism as ab initio methods but incorporate several approximations and use parameters derived from experimental data. wikipedia.org This approach, seen in methods like MNDO, AM1, and PM3, significantly reduces computation time, allowing for the study of very large molecules. wikipedia.orgmpg.de The trade-off is a potential decrease in accuracy, especially if the molecule under investigation is not similar to the compounds used to parameterize the method. wikipedia.org These techniques are particularly useful for exploring trends across a series of related compounds or for initial, rapid screening of molecular properties. libretexts.orgmpg.de

While specific ab initio or semi-empirical studies focused solely on this compound are not prominent in the literature, these methods are standard tools for complementing DFT studies and providing a broader computational analysis of such compounds.

Theoretical Structure-Activity/Property Relationship (QSAR/QSPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational techniques that aim to correlate the chemical structure of compounds with their biological activity or physical properties, respectively. researchgate.net

Development of Predictive Models

QSAR models are developed by creating a mathematical relationship between the measured activity of a series of compounds and their calculated molecular descriptors. In a study on pyrrolidine derivatives as potential inhibitors of α-mannosidase enzymes, QSAR models were successfully developed. nih.gov These models demonstrated significant predictive power, as indicated by strong statistical validation metrics such as the coefficient of determination (R²) and the cross-validated R² (Q²). nih.gov For example, a 3D-QSAR model developed for a series of DHFR inhibitors yielded a high q² of 0.724 and an r² of 0.986, indicating a robust and predictive model. nih.gov Such models are invaluable for virtual screening and for guiding the design of new, more potent compounds by predicting their activity before they are synthesized. nih.govnih.gov

Identification of Key Molecular Descriptors

A critical outcome of QSAR analysis is the identification of molecular descriptors that are most influential in determining the activity or property of interest. researchgate.net These descriptors are numerical values that quantify different aspects of a molecule's structure, such as its size, shape, and electronic properties.

In the investigation of pyrrolidine derivatives as α-mannosidase inhibitors, the QSAR models highlighted the importance of specific descriptors. nih.gov Key descriptors included those related to polar properties on the van der Waals surface (e.g., vsurf_W, vsurf_Wp) and the presence of aromatic rings. nih.gov This suggests that both polarity and hydrophobicity, provided by the aromatic moieties, are crucial for the inhibitory activity of these compounds. nih.gov

Table 2: Key Molecular Descriptors Identified in a QSAR Study of Pyrrolidine Derivatives

| Descriptor Category | Example Descriptor | Significance |

| Polar Surface Properties | vsurf_W, vsurf_Wp | Indicates the importance of polar interactions for binding. nih.gov |

| Aromaticity/Hydrophobicity | opr_violation | Highlights the contribution of aromatic rings to molecular interactions, likely through hydrophobic contacts. nih.gov |

| Data sourced from a QSAR study on pyrrolidine derivatives as α-mannosidase inhibitors. nih.gov |

Molecular Docking and Ligand-Target Interaction Modeling (Computational Design Focus)

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a specific biological target, typically a protein or enzyme. nih.gov This method is central to computational drug design, as it helps to elucidate the binding mechanism and energetics. nih.govnih.gov

Studies on various pyrrolidine derivatives have employed molecular docking to understand their interactions with target enzymes. For instance, in the study of α-mannosidase inhibitors, docking simulations revealed that the pyrrolidine derivatives bind to the enzyme's active site through a combination of interactions. nih.gov These include:

Hydrogen Bonds: Essential for anchoring the ligand in the correct position.

Hydrophobic π-π Stacking: The aromatic rings of the ligands were found to interact with aromatic amino acid residues in the enzyme's binding pocket, such as Phenylalanine (Phe) and Tryptophan (Trp). nih.gov

Ionic Interactions: In some cases, interactions with metal ions like calcium or zinc within the active site were also observed. nih.gov

Similarly, a docking study of 5-(2,4-dimethylbenzyl)pyrrolidin-2-one against antifungal drug target enzymes identified minimum binding energies and key amino acid interactions. nih.gov The compound showed a binding energy of -6.66 kcal/mol with 14-alpha-sterol demethylase, and the amino acid Leucine was commonly involved in the interactions. nih.gov This detailed understanding of ligand-target interactions is crucial for designing new molecules with improved binding affinity and specificity. nih.gov

Reaction Mechanism Elucidation Through Computational Methods

Computational methods, particularly DFT, are powerful tools for investigating the step-by-step mechanisms of chemical reactions. nih.gov By calculating the energies of reactants, intermediates, transition states, and products, researchers can map out the entire reaction pathway and determine the rate-limiting steps. researchgate.net

A computational study on the synthesis of pyrrolidinedione derivatives from coumarin (B35378) provides a relevant example of this approach. researchgate.net The study elucidated a complex, multi-stage reaction mechanism involving a Michael addition followed by a Nef-type rearrangement and cyclization. researchgate.net

The investigation calculated the energy barriers (activation energies) for each key step:

The initial Michael addition of deprotonated nitromethane (B149229) to coumarin had a relatively low activation barrier of 21.7 kJ mol⁻¹. researchgate.net

A subsequent proton transfer step was found to have a much higher energy barrier of 197.8 kJ mol⁻¹, identifying it as a likely rate-determining step. researchgate.net

The final cyclization step to form the pyrrolidine ring proceeded with a very low energy barrier of only 11.9 kJ mol⁻¹. researchgate.net

Table 3: Calculated Activation Energy Barriers for Pyrrolidinedione Synthesis

| Reaction Step | Calculated Activation Energy (kJ mol⁻¹) |

| Michael Addition | 21.7 researchgate.net |

| Proton Transfer | 197.8 researchgate.net |

| Oxygen Migration (Water-assisted) | 142.4 researchgate.net |

| Cyclization | 11.9 researchgate.net |

| Data sourced from a computational study on the synthesis of pyrrolidinedione derivatives. researchgate.net |

Such detailed mechanistic insights are invaluable for optimizing reaction conditions and for designing new synthetic routes to complex molecules like this compound.

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation of 3 3,5 Dimethylphenyl Pyrrolidine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of 3-(3,5-dimethylphenyl)pyrrolidine and its derivatives. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the complete assignment of all proton (¹H) and carbon (¹³C) signals within the molecule.

1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR for Full Spectral Assignment

The ¹H NMR spectrum of this compound provides initial information on the number and environment of different protons. The aromatic region typically shows distinct signals for the protons on the dimethylphenyl ring, while the aliphatic region reveals the complex, often overlapping, signals of the pyrrolidine (B122466) ring protons. The methyl groups on the aromatic ring present as a sharp singlet.

The ¹³C NMR spectrum complements this by showing the number of chemically distinct carbon atoms. The signals are broadly divided into aromatic and aliphatic regions, corresponding to the phenyl and pyrrolidine moieties, respectively.

To resolve ambiguities and establish connectivity, a series of 2D NMR experiments are employed:

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, mapping out the spin systems within the pyrrolidine ring and confirming the connectivity between adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the chemical shift of its attached proton.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. For this compound, NOESY can help to determine the relative stereochemistry of the substituents on the pyrrolidine ring by observing through-space interactions between protons.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for this compound Derivatives

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic CH | 6.5 - 7.5 | 120 - 140 |

| Pyrrolidine CH (C3) | 3.0 - 4.0 | 40 - 50 |

| Pyrrolidine CH₂ | 1.5 - 3.5 | 25 - 60 |

| Aromatic C-CH₃ | - | 135 - 145 |

| Aromatic CH₃ | 2.0 - 2.5 | 20 - 25 |

| Pyrrolidine NH | 1.5 - 4.0 (broad) | - |

Note: Chemical shifts are highly dependent on the solvent and specific derivatization of the pyrrolidine ring.

Dynamic NMR for Conformational and Exchange Processes

The pyrrolidine ring is not planar and can exist in various conformations, often described as envelope or twist forms. Dynamic NMR (DNMR) spectroscopy is a specialized technique used to study these conformational changes and other dynamic processes, such as nitrogen inversion, that occur on the NMR timescale. nih.govnih.gov By acquiring spectra at different temperatures, it is possible to observe changes in the line shapes of the NMR signals. At low temperatures, the conformational exchange may be slow enough to observe distinct signals for each conformer. As the temperature increases, the rate of exchange increases, leading to broadening of the signals and eventual coalescence into a time-averaged spectrum. From this data, the energy barriers for these conformational transitions can be calculated, providing valuable insight into the flexibility and conformational preferences of the pyrrolidine ring in solution. nih.govnih.gov

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is a critical technique for confirming the elemental composition of this compound and its derivatives. nih.govacs.org HRMS provides a highly accurate mass measurement of the molecular ion, often to within a few parts per million (ppm), which allows for the unambiguous determination of the molecular formula. nih.gov This is particularly important to distinguish between isomers.

In addition to providing the accurate mass of the parent molecule, HRMS coupled with tandem mass spectrometry (MS/MS) reveals characteristic fragmentation patterns. The fragmentation of the molecular ion provides valuable structural information. For this compound, common fragmentation pathways would likely involve cleavage of the pyrrolidine ring and loss of the dimethylphenyl group, providing further confirmation of the compound's structure.

Table 2: Predicted Collision Cross Section (CCS) Values for a Derivative, 1-(3,5-dimethylphenyl)pyrrolidine-2,5-dione

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 204.10192 | 142.3 |

| [M+Na]⁺ | 226.08386 | 152.0 |

| [M-H]⁻ | 202.08736 | 148.5 |

| [M+NH₄]⁺ | 221.12846 | 162.5 |

| [M+K]⁺ | 242.05780 | 149.0 |

| [M+H-H₂O]⁺ | 186.09190 | 135.9 |

Data sourced from predicted values for a related derivative. uni.lu The m/z is the mass-to-charge ratio of the adduct. uni.lu

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation

Single-crystal X-ray crystallography provides the most definitive three-dimensional structural information for crystalline derivatives of this compound. nih.govmdpi.com This technique allows for the precise determination of bond lengths, bond angles, and torsional angles within the molecule. Crucially, for chiral derivatives, X-ray crystallography can be used to establish the absolute stereochemistry, providing an unambiguous assignment of the (R) or (S) configuration at the stereogenic centers. The resulting crystal structure also reveals the preferred conformation of the molecule in the solid state and how the molecules pack together in the crystal lattice. nih.gov This information is invaluable for understanding intermolecular interactions.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in this compound and its derivatives. nih.govscifiniti.com These techniques are based on the principle that molecules absorb infrared radiation or scatter incident light at frequencies corresponding to their natural vibrational modes.

FT-IR Spectroscopy: The FT-IR spectrum will show characteristic absorption bands for the N-H stretching vibration of the pyrrolidine ring (typically around 3300-3500 cm⁻¹), C-H stretching vibrations of the aromatic and aliphatic groups (around 2850-3100 cm⁻¹), and C-C stretching vibrations of the aromatic ring (around 1450-1600 cm⁻¹). nih.govchemicalbook.com

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. It is particularly sensitive to non-polar bonds and can be useful for analyzing the vibrations of the carbon skeleton of the aromatic ring. scifiniti.com

Both techniques can also be sensitive to the conformational state of the molecule, as different conformers may exhibit slightly different vibrational frequencies. nih.govscifiniti.com

Table 3: General FT-IR and Raman Vibrational Frequencies for Related Structures

| Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| N-H Stretch | 3300 - 3500 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2960 |

| C=C Aromatic Ring Stretch | 1450 - 1600 |

| C-N Stretch | 1020 - 1250 |

Note: These are general ranges and can be influenced by substitution and molecular environment. researchgate.netspectrabase.com

Chiral Chromatography (HPLC, GC) for Enantiomeric and Diastereomeric Purity Assessment

For chiral derivatives of this compound, it is essential to determine the enantiomeric and/or diastereomeric purity. Chiral chromatography, using either high-performance liquid chromatography (HPLC) or gas chromatography (GC), is the primary method for this analysis. nih.gov This technique utilizes a chiral stationary phase (CSP) that interacts differently with the enantiomers of a chiral compound, leading to their separation. nih.govnih.gov

A common type of CSP used for this purpose is based on cellulose (B213188) or amylose (B160209) derivatives, such as cellulose tris(3,5-dimethylphenylcarbamate). nih.govrsc.orgthermofisher.com By carefully optimizing the mobile phase and other chromatographic conditions, baseline separation of the enantiomers can be achieved. rsc.org The relative peak areas in the resulting chromatogram can then be used to accurately determine the enantiomeric excess (ee) or diastereomeric ratio (dr) of the sample. acs.org

Table 4: Common Chiral Stationary Phases for the Separation of Pyrrolidine Derivatives

| Chiral Stationary Phase | Selector Type | Typical Application |

| Cellulose tris(3,5-dimethylphenylcarbamate) | Polysaccharide derivative | HPLC separation of a wide range of enantiomers. nih.govrsc.org |

| Amylose tris(3,5-dimethylphenylcarbamate) | Polysaccharide derivative | HPLC and SFC separation of various chiral compounds. thermofisher.comresearchgate.net |

| Cyclodextrin-based CSPs | Macrocyclic oligosaccharide | GC and HPLC separation of enantiomers. |

Exploration of 3 3,5 Dimethylphenyl Pyrrolidine As a Chemical Scaffold and Probe

Design Principles for Chemical Library Synthesis Based on the Pyrrolidine (B122466) Core

The pyrrolidine ring is a highly valued scaffold in medicinal chemistry and chemical library design due to its inherent structural properties. Its non-planar, puckered conformation provides access to three-dimensional chemical space, a desirable trait for interacting with complex biological targets. nih.gov The stereogenic centers on the pyrrolidine ring allow for the creation of diverse stereoisomers, each potentially having a unique biological profile due to different binding modes with enantioselective proteins. nih.gov The nitrogen atom within the ring acts as a hydrogen bond acceptor and its basicity can be modulated by substituents, further influencing molecular interactions. nih.gov

Scaffold Hopping Strategies

Scaffold hopping is a key strategy in drug discovery used to identify novel core structures (scaffolds) that maintain or improve upon the biological activity of a known parent compound. nih.gov This approach is crucial for navigating intellectual property landscapes and improving physicochemical or pharmacological properties. nih.govacs.org The strategy can range from minor modifications, like swapping a carbon for a heteroatom, to more extensive changes like ring opening or closure, or even the complete replacement of a chemical backbone while preserving key binding interactions. nih.gov

In the context of the 3-(3,5-dimethylphenyl)pyrrolidine framework, a scaffold hopping approach might involve replacing the pyrrolidine core with another five-membered heterocycle or a different ring system altogether, while aiming to retain the spatial orientation of key substituents. For instance, a research effort to develop new protein kinase C (PKC) ligands involved a scaffold hop from an isophthalate (B1238265) core to a pyrimidine (B1678525) core. plos.org While this specific hop resulted in diminished binding affinity, it provided valuable structure-activity relationship data for future designs. plos.org Another study successfully used a scaffold-hopping strategy to move from a lead compound with poor solubility to a preclinical candidate for treating visceral leishmaniasis, demonstrating the power of this approach to overcome developmental hurdles. acs.org

Diversification at Pyrrolidine and Aryl Positions

The this compound scaffold offers multiple points for chemical diversification to generate a library of analogs with varied properties.

Diversification at the Pyrrolidine Ring:

Substitution: The carbon atoms of the pyrrolidine ring can be functionalized with various substituents. For example, the synthesis of 3,5-disubstituted prolines has been achieved through organocatalytic cyclization reactions, demonstrating a method for introducing diversity at these positions. Current time information in Bangalore, IN. The introduction of substituents can influence the ring's conformation and, consequently, its biological activity. nih.gov

N-Functionalization: The nitrogen atom of the pyrrolidine ring is a prime site for modification. It can be alkylated, acylated, or incorporated into other functional groups to explore interactions with biological targets or to attach the scaffold to a polymer support.

Diversification at the Aryl Group:

Aryl Substitution: The dimethylphenyl group can be readily modified. The methyl groups can be replaced with other alkyl groups, halogens, or electron-donating/withdrawing groups to probe electronic and steric effects on activity. Structure-activity relationship studies on endothelin receptor antagonists have shown that modifying the aryl group attached to a pyrrolidine core can significantly impact receptor affinity and selectivity. uva.es

Direct Arylation: Modern cross-coupling methods can be employed to vary the aryl moiety itself. While direct C-H arylation has been demonstrated effectively on related N-heterocycles like pyrroles, similar principles can be applied to synthesize a wide range of aryl-substituted pyrrolidines. nih.gov

Development of Chemical Probes for Biological Systems (Non-Clinical Applications)

A chemical probe is a small molecule used to study and manipulate biological systems. youtube.com The pyrrolidine scaffold is a component of various chemical probes, particularly fluorescent probes, used for imaging and detection in non-clinical settings.

Researchers have designed fluorescent probes based on the pyrrolidine scaffold for various applications. For instance, a diaminomethylene-4H-pyran-based probe was developed as the first specific fluorescent sensor for detecting pyrrolidine, both in solution and in its gaseous state, with potential applications in environmental monitoring and biological imaging in organisms like zebrafish. researchgate.net In another application, pyrrolidine derivatives have been incorporated into probes for imaging β-amyloid plaques, which are associated with Alzheimer's disease. researchgate.net Furthermore, the nucleotide base analog pyrrolo-deoxycytidine has been used as a fluorescent signal in enzyme-free systems for the detection of nucleic acids. nih.gov The derivatization of molecules with fluorescamine (B152294) can produce highly fluorescent pyrrolidine derivatives, a technique used in HPLC to detect and quantify compounds in biological samples. researchgate.net

Role as an Organocatalyst or Ligand in Catalysis

The this compound scaffold is a cornerstone of modern organocatalysis. Chiral pyrrolidine derivatives are highly effective catalysts for a wide range of asymmetric reactions, promoting the formation of specific enantiomers of a product. This is particularly valuable in pharmaceutical synthesis where a single enantiomer is often responsible for the desired therapeutic effect.

The bulky 3,5-dimethylphenyl group creates a defined chiral environment around the catalytic site, which controls the approach of the reactants and directs the stereochemical outcome of the reaction. A closely related and widely used catalyst is (S)-2-[Bis(3,5-dimethylphenyl)methoxymethyl]pyrrolidine, which has proven effective in asymmetric syntheses, delivering products with high yields and selectivity. acs.org Pyrrolidine-based organocatalysts are particularly well-known for promoting asymmetric Michael additions and aldol (B89426) reactions. For example, they have been used to catalyze the addition of aldehydes and ketones to nitroolefins with high diastereoselectivity and enantioselectivity. dur.ac.uk

Below is a table summarizing the performance of pyrrolidine-based organocatalysts in asymmetric Michael addition reactions.

| Catalyst Type | Reactants | Solvent | Yield | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |

| Bifunctional Pyrrolidine | Various Aldehydes + Nitroolefins | Not Specified | ~Quantitative | Up to 98:2 | Up to 97% | dur.ac.uk |

| Bifunctional Pyrrolidine | Various Ketones + Nitroolefins | Not Specified | ~Quantitative | Up to 98:2 | Up to 99% | dur.ac.uk |

| Pyrrolidine-based Chiral Porous Polymer | Cyclohexanone + Nitroolefins | Water | Up to 98% | Not Specified | Up to 99% | rsc.org |

Potential in Materials Science Research

The structural features of the this compound scaffold also make it a valuable building block in materials science, particularly for the synthesis of functional polymers.

Pyrrolidine moieties can be incorporated into polymer backbones or as pendant groups to create materials with specific properties. A significant development is the creation of pyrrolidine-based chiral porous polymers (Py-CPPs). rsc.org These materials are synthesized by linking rigid monomers containing the pyrrolidine catalyst, resulting in a stable, porous network with uniformly distributed catalytic sites. rsc.org Such heterogeneous catalysts are highly desirable as they can be easily separated from the reaction mixture and recycled, making chemical processes more sustainable and cost-effective. These Py-CPPs have been shown to be effective organocatalysts for reactions in environmentally friendly solvents like water. rsc.org